Higher Hydrogen‑Bond Donor Count Relative to N‑Methyl‑N‑phenylthiourea
The target compound contains three hydrogen‑bond donor (HBD) sites (two N–H groups on the thiourea/hydrazine unit plus one primary –NH₂), whereas the closest commercial analog N‑methyl‑N‑phenylthiourea (CAS 4104‑75‑0) provides only one HBD [1]. Increased HBD count typically enhances aqueous solubility and strengthens intermolecular interactions with biological targets.
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 3 HBD (two thiourea‑related N–H, one primary amine –NH₂) |
| Comparator Or Baseline | N‑Methyl‑N‑phenylthiourea: 1 HBD |
| Quantified Difference | +2 HBD (200% increase) |
| Conditions | Derived from chemical structure; consistent with reported molecular formula C₁₁H₁₈N₄S |
Why This Matters
A higher HBD count can improve aqueous solubility and offers additional interaction points for target engagement, making the compound more suitable for fragment‑based drug discovery or supramolecular chemistry applications.
- [1] 0elem.com. N-Methyl-N-phenylthiourea. CAS 4104-75-0. HBD = 1. https://www.0elem.com View Source
